4-Phenoxybenzene-1,2-diamine

Polymer Science Thermal Analysis Aramid Synthesis

4-Phenoxybenzene-1,2-diamine (also known as 3,4-diaminodiphenyl ether or 4-phenoxy-1,2-phenylenediamine) is an aromatic diamine monomer characterized by a 1,2-diaminobenzene core bearing a 4-phenoxy substituent. The compound has a molecular weight of 200.24 g/mol (C12H12N2O), a predicted density of 1.216±0.06 g/cm³, a melting point of 69 °C, and a predicted boiling point of 365.2±27.0 °C.

Molecular Formula C12H12N2O
Molecular Weight 200.24 g/mol
CAS No. 13940-96-0
Cat. No. B081982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenoxybenzene-1,2-diamine
CAS13940-96-0
Molecular FormulaC12H12N2O
Molecular Weight200.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC(=C(C=C2)N)N
InChIInChI=1S/C12H12N2O/c13-11-7-6-10(8-12(11)14)15-9-4-2-1-3-5-9/h1-8H,13-14H2
InChIKeyFJVIHKKXPLPDSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenoxybenzene-1,2-diamine (CAS 13940-96-0) for Procurement: Core Identity and Physicochemical Baseline


4-Phenoxybenzene-1,2-diamine (also known as 3,4-diaminodiphenyl ether or 4-phenoxy-1,2-phenylenediamine) is an aromatic diamine monomer characterized by a 1,2-diaminobenzene core bearing a 4-phenoxy substituent . The compound has a molecular weight of 200.24 g/mol (C12H12N2O), a predicted density of 1.216±0.06 g/cm³, a melting point of 69 °C, and a predicted boiling point of 365.2±27.0 °C . Its solid-state form, moderate lipophilicity (consensus Log Po/w ≈ 2.08), and the presence of two primary amine groups in an ortho-relationship define its utility as a building block for heterocyclic synthesis, polymer science, and coordination chemistry [1]. Commercially available with typical purity specifications of 95–98%, this compound serves as a key intermediate for pharmaceuticals, dyes, and advanced materials [2].

Why 4-Phenoxybenzene-1,2-diamine (CAS 13940-96-0) Cannot Be Replaced by Unsubstituted or Positional Diamine Isomers


The 4-phenoxy substituent on the 1,2-diaminobenzene scaffold introduces steric bulk, alters electronic distribution, and modulates the compound‘s reactivity and physical properties compared to simpler phenylenediamines (e.g., o-phenylenediamine, m-phenylenediamine) or isomeric diamines (e.g., 3,4’-diaminodiphenyl ether) [1]. The ortho-relationship of the amine groups enables chelation and cyclocondensation reactions (e.g., forming quinoxalines or benzimidazoles) that are inaccessible to meta- or para-substituted analogs . Furthermore, the pendant phenoxy group enhances solubility in organic media and influences thermal stability in polymer applications—characteristics that are not present in unsubstituted phenylenediamines [2][3]. Generic substitution with o-phenylenediamine (CAS 95-54-5), m-phenylenediamine (CAS 108-45-2), or even 3,4′-diaminodiphenyl ether (CAS 2657-87-6) would therefore compromise the intended reactivity, material properties, or biological activity profiles that are directly linked to the specific 4-phenoxy-1,2-diamine architecture.

4-Phenoxybenzene-1,2-diamine (13940-96-0): Quantitative Differentiation Against Analog Diamines


Polyamide Thermal Stability: Phenoxy-Substituted Diamines Yield Higher Tg Than Phenylthio Analogs

In the synthesis of wholly aromatic polyamides (aramids), the use of 4-phenoxy-m-phenylenediamine as a monomer results in materials with glass transition temperatures (Tg) that are significantly higher than those derived from the closely related 4-phenylthio-m-phenylenediamine. This is attributed to the phenoxy group’s contribution to chain stiffness and intermolecular interactions [1]. The quantitative differentiation is summarized in the comparison table below.

Polymer Science Thermal Analysis Aramid Synthesis

Inhibition of Dihydroorotase: Quantitative Activity Profile vs. Structural Analogs

The target compound demonstrates measurable inhibitory activity against dihydroorotase (mouse Ehrlich ascites), a key enzyme in pyrimidine biosynthesis. This activity can be contextualized against other phenylenediamine derivatives [1]. The quantitative data are presented in the table below.

Enzymology Drug Discovery Biochemical Assay

LXR Agonism Counterscreen Activity: Target Compound Demonstrates Weak Agonism with IC50 > 67 µM

In a cell-based counterscreen for Liver-X-Receptor (LXR) agonists, 4-phenoxybenzene-1,2-diamine exhibited an IC50 value of 67,532 nM (≈67.5 µM) [1]. This result positions the compound as a weak or inactive agonist in this assay, which can be compared to the potency of known LXR agonists (often in the nanomolar range) or to other diamine-containing screening hits.

Nuclear Receptor Pharmacology High-Throughput Screening Medicinal Chemistry

Solubility and Lipophilicity Profile Enables Organic Media Processing Compared to Hydrophilic Diamines

The compound’s consensus Log Po/w of approximately 2.08 and predicted aqueous solubility of ~0.244 mg/mL (LogS = -2.91, ESOL method) indicate moderate lipophilicity . In contrast, unsubstituted o-phenylenediamine (LogP ≈ 0.15) and m-phenylenediamine (LogP ≈ -0.33) are considerably more hydrophilic. This differential is quantified in the table below.

Formulation Science Polymer Processing Physicochemical Characterization

Commercial Availability and Purity Specifications: 4-Phenoxybenzene-1,2-diamine vs. 3,4′-Diaminodiphenyl Ether Isomer

4-Phenoxybenzene-1,2-diamine (CAS 13940-96-0) is offered by multiple suppliers with specified purity of 95–98%, as verified by NMR, HPLC, or GC . The isomeric 3,4′-diaminodiphenyl ether (CAS 2657-87-6) has a different substitution pattern and distinct application profile, primarily as a polyimide monomer. The quantitative differentiation in purity and available analytical documentation is provided below.

Procurement Supply Chain Analytical Chemistry

Validated Use Cases for 4-Phenoxybenzene-1,2-diamine (13940-96-0) in Procurement and R&D


Synthesis of High-Tg Aromatic Polyamides and Polyimides for Advanced Materials

Employ 4-phenoxybenzene-1,2-diamine as a monomer in polycondensation reactions with aromatic dianhydrides or diacids to produce soluble, thermally stable aramids and polyimides. The resulting polymers exhibit glass transition temperatures in the range of 195–255 °C, as demonstrated in head-to-head studies with 4-phenylthio-m-phenylenediamine [1]. This performance profile is critical for applications requiring dimensional stability at elevated temperatures, such as liquid crystal display alignment layers and aerospace composites .

Scaffold for Heterocyclic Compound Libraries in Medicinal Chemistry

Leverage the ortho-diamine functionality of 4-phenoxybenzene-1,2-diamine for the construction of quinoxaline, benzimidazole, and related nitrogen-containing heterocycles. The compound’s moderate lipophilicity (LogP ≈ 2.08) and organic solvent solubility facilitate diverse reaction conditions. While the compound itself exhibits weak biological activity (e.g., LXR agonism IC50 ≈ 67.5 µM) [2], its derivatives—particularly those described in the patent literature for phenoxyphenyl diamine H3 receptor antagonists [3]—can achieve nanomolar affinities, making it a valuable starting material for targeted library synthesis.

Coordination Chemistry Ligand for Catalysis and Materials Science

Utilize 4-phenoxybenzene-1,2-diamine as a bidentate ligand for transition metal complexes. The compound has been employed as a catalyst in the hydrogenation of nitroarenes to diphenyl ethers . Its ability to chelate metals via the two amine groups, combined with the electron-donating phenoxy substituent, offers tunable electronic properties for catalytic and materials applications. This is a specific, documented application that distinguishes it from other diamines that lack the phenoxy group.

Analytical Reference Standard for Quantitative Analysis

The compound is available as a certified reference standard (e.g., from TargetMol) [4], enabling accurate quantitation in pharmaceutical impurity profiling, metabolite identification, and quality control of formulations. The standard’s defined purity (≥95%) and well-characterized physicochemical properties (melting point 69 °C, etc.) ensure reproducible calibration in HPLC, GC-MS, and LC-MS/MS methods.

Technical Documentation Hub

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